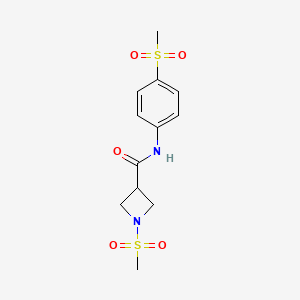
4-Bromo-1-(4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-1-(4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole, also known as BNTX, is a chemical compound that belongs to the pyrazole family. It is a potent and selective antagonist of the GABA-B receptor, which plays a crucial role in the central nervous system. BNTX has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience.
Mécanisme D'action
4-Bromo-1-(4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole acts as a potent and selective antagonist of the GABA-B receptor, which is a G protein-coupled receptor that plays a crucial role in the central nervous system. The GABA-B receptor is involved in the regulation of neurotransmitter release, synaptic transmission, and plasticity. 4-Bromo-1-(4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole blocks the binding of GABA to the GABA-B receptor, which results in the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects
4-Bromo-1-(4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole has been shown to have a number of biochemical and physiological effects in the central nervous system. It has been shown to block GABA-B receptor-mediated inhibition of dopamine release, which has implications for the treatment of addiction and other neurological disorders. 4-Bromo-1-(4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole has also been shown to modulate synaptic transmission and plasticity, which could have implications for the treatment of neurological disorders such as epilepsy and depression.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-Bromo-1-(4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole in lab experiments is its potency and selectivity as a GABA-B receptor antagonist. This allows for precise manipulation of the GABA-B receptor signaling pathway without affecting other neurotransmitter systems. However, one limitation of using 4-Bromo-1-(4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole is its relatively short half-life, which can make it difficult to study long-term effects of GABA-B receptor modulation.
Orientations Futures
There are many potential future directions for research on 4-Bromo-1-(4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole and the GABA-B receptor. One area of interest is the role of the GABA-B receptor in addiction and other neurological disorders. 4-Bromo-1-(4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole has been shown to block GABA-B receptor-mediated inhibition of dopamine release, which could have implications for the treatment of addiction. Another area of interest is the development of more potent and selective GABA-B receptor antagonists, which could have therapeutic potential for a range of neurological disorders.
Méthodes De Synthèse
4-Bromo-1-(4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole can be synthesized through a multistep process that involves the reaction of 4-nitrobenzaldehyde with ethyl acetoacetate to form 4-nitrochalcone. The chalcone is then reacted with trifluoroacetic acid and hydrazine hydrate to form 4-nitrophenylhydrazine. Finally, the hydrazine is reacted with 4-bromo-3-trifluoromethylpyrazole to form 4-Bromo-1-(4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole.
Applications De Recherche Scientifique
4-Bromo-1-(4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole has been widely used in scientific research to study the role of the GABA-B receptor in the central nervous system. It has been shown to block GABA-B receptor-mediated inhibition of dopamine release in the brain, which has implications for the treatment of addiction and other neurological disorders. 4-Bromo-1-(4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole has also been used to study the effects of GABA-B receptor activation on synaptic transmission and plasticity.
Propriétés
IUPAC Name |
4-bromo-1-(4-nitrophenyl)-3-(trifluoromethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrF3N3O2/c11-8-5-16(15-9(8)10(12,13)14)6-1-3-7(4-2-6)17(18)19/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWYHXNJGUUQVLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(C(=N2)C(F)(F)F)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrF3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-3-(2-methylphenyl)urea](/img/structure/B2707658.png)

![N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2707660.png)
![[6-(Benzyloxy)-5-chloropyridin-3-YL]boronic acid](/img/structure/B2707661.png)

![2-[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2707665.png)
![N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2707667.png)
![N-(5-chloro-2-methylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2707669.png)




![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2707680.png)
![2-Chloro-N-[1-(3-cyanophenyl)cyclopropyl]acetamide](/img/structure/B2707681.png)